molecular formula C14H12Cl2O5S B1620626 Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate CAS No. 306936-30-1

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Cat. No. B1620626
CAS RN: 306936-30-1
M. Wt: 363.2 g/mol
InChI Key: OPEXBUHVPPZMAA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate, or 5-Cl-4-CS-MF-3-COOEt, is an organic compound that has been used in scientific research for a variety of applications. It is a synthetic compound with a wide range of potential uses and applications. 5-Cl-4-CS-MF-3-COOEt has been used in research to study the biochemical and physiological effects of various compounds, as well as to explore the mechanisms of action of certain drugs and chemicals. In addition, 5-Cl-4-CS-MF-3-COOEt has been used in laboratory experiments to study the advantages and limitations of various compounds and processes.

Mechanism of Action

The mechanism of action of 5-Cl-4-CS-MF-3-COOEt is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the biosynthesis of prostaglandins. In addition, 5-Cl-4-CS-MF-3-COOEt is believed to act as an agonist of certain receptors, such as the histamine H1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
5-Cl-4-CS-MF-3-COOEt has been studied for its biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the biosynthesis of prostaglandins. In addition, 5-Cl-4-CS-MF-3-COOEt has been shown to act as an agonist of certain receptors, such as the histamine H1 receptor, which is involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

5-Cl-4-CS-MF-3-COOEt has several advantages for use in laboratory experiments. The compound is relatively stable, and can be synthesized in a relatively simple manner. In addition, the compound is relatively non-toxic and has a low potential for causing adverse effects. However, the compound is not very soluble in water, and may require the use of solvents for effective use in experiments.

Future Directions

There are a number of potential future directions for research on 5-Cl-4-CS-MF-3-COOEt. These include further studies on the compound’s biochemical and physiological effects, as well as its mechanisms of action. In addition, further research could be conducted on the compound’s potential applications in drug development and drug delivery. Finally, further studies could be conducted on the advantages and limitations of 5-Cl-4-CS-MF-3-COOEt for use in laboratory experiments.

Scientific Research Applications

5-Cl-4-CS-MF-3-COOEt has been used in scientific research for a variety of applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to explore the mechanisms of action of certain drugs and chemicals. In addition, 5-Cl-4-CS-MF-3-COOEt has been used in laboratory experiments to study the advantages and limitations of various compounds and processes.

properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-4-chlorosulfonyl-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O5S/c1-3-20-14(17)11-8(2)21-12(13(11)22(16,18)19)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEXBUHVPPZMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371328
Record name Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306936-30-1
Record name Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate

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